molecular formula C30H30NO4P B14916203 Dimethyl 3,3'-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate

Dimethyl 3,3'-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate

Cat. No.: B14916203
M. Wt: 499.5 g/mol
InChI Key: CYHRNLZBBINKMN-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is a complex organic compound that features a diphenylphosphanyl group attached to a pyrrole ring, which is further connected to a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate typically involves multiple steps. One common method is the Williamson etherification, where methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane . This reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.

Scientific Research Applications

Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The pyrrole ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is unique due to its combination of a diphenylphosphanyl group and a pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C30H30NO4P

Molecular Weight

499.5 g/mol

IUPAC Name

methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)-3-(3-methoxy-3-oxopropyl)phenyl]propanoate

InChI

InChI=1S/C30H30NO4P/c1-34-28(32)20-18-23-11-9-12-24(19-21-29(33)35-2)30(23)31-22-10-17-27(31)36(25-13-5-3-6-14-25)26-15-7-4-8-16-26/h3-17,22H,18-21H2,1-2H3

InChI Key

CYHRNLZBBINKMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C(=CC=C1)CCC(=O)OC)N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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